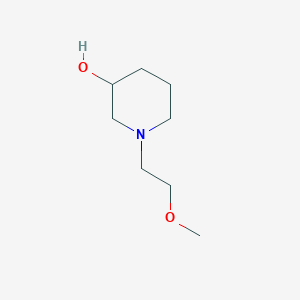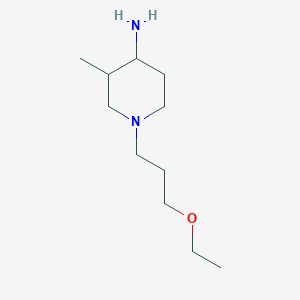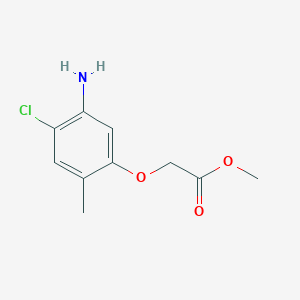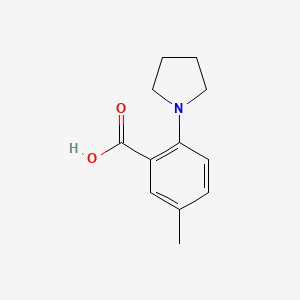
1'-甲基-1,4'-联哌啶-4-碳酰肼
描述
“1’-Methyl-1,4’-bipiperidine-4-carbohydrazide” is a chemical compound with the molecular formula C12H24N4O . It is a derivative of bipiperidine, a class of organic compounds containing a piperidine ring .
Molecular Structure Analysis
The molecular structure of “1’-Methyl-1,4’-bipiperidine-4-carbohydrazide” consists of a bipiperidine core with a methyl group attached to one nitrogen atom and a carbohydrazide group attached to the other .科学研究应用
合成和化学性质
新型胂和噻唑烷-4-酮:涉及碳酰肼衍生物的研究,例如从6-甲基吡啶-3-碳酰肼合成新型胂及其进一步转化为噻唑烷-4-酮,突出了碳酰肼化合物的化学多功能性。这些化合物的结构通过分析和光谱数据得到证实,表明了一种合成和研究具有潜在生物活性的新化学实体的方法学途径(Solankee、Patel 和 Solankee,2008).
酪氨酸酶抑制:对基于联哌啶的抑制剂的构象分析的研究,包括通过将各种酰氯与 1,4-联哌啶缩合合成的衍生物,显示出对酪氨酸酶的有效抑制,酪氨酸酶是参与黑色素生成的关键酶。这项研究表明在设计用于与黑色素合成相关的疾病的未来药物方面具有潜在应用(Khan 等人,2005).
药用应用
抗菌和降血糖活性:碳酰肼衍生物已被评估其抗菌和降血糖活性。例如,N-(1-金刚烷基)碳硫酰胺衍生物对各种病原菌表现出有效的抗菌活性,并在糖尿病大鼠中显示出显着的血清葡萄糖水平降低,表明它们具有作为抗菌和降血糖剂的潜力(Al-Abdullah 等人,2015).
抗增殖活性:联哌啶偶联物已被用作 DNA 插层抗增殖聚酮化合物(例如道诺霉素和查特霉素)中的糖替代物,以提高水溶性和药理特性。这项研究为开发更有效的癌症治疗方法开辟了途径(Ueberschaar 等人,2016).
分析应用
- 生物样品中的定量测定:用于测定生物样品中特定联哌啶衍生物的分析方法的开发强调了这些化合物在药代动力学和药效学研究中的重要性。此类方法促进了对化合物在活生物体中的行为的评估,支持临床前和临床研究(Yang 等人,2004).
生化分析
Biochemical Properties
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with hydrolase enzymes, affecting their catalytic functions . These interactions are crucial for understanding the compound’s potential therapeutic effects.
Cellular Effects
The effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s mode of action.
Temporal Effects in Laboratory Settings
The temporal effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide vary with different dosages. Low doses may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1’-Methyl-1,4’-bipiperidine-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O/c1-15-6-4-11(5-7-15)16-8-2-10(3-9-16)12(17)14-13/h10-11H,2-9,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZAZWAILGUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)







![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)

